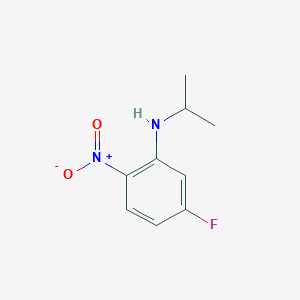

5-Fluoro-N-isopropyl-2-nitroaniline

Description

Properties

IUPAC Name |

5-fluoro-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHWAHLPBFAQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442722 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131885-33-1 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of N-Isopropyl-5-fluoroaniline

The most straightforward approach involves nitrating pre-alkylated 5-fluoroaniline. N-Isopropyl-5-fluoroaniline is synthesized by reacting 5-fluoroaniline with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Subsequent nitration employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. The nitro group preferentially occupies the ortho position relative to the alkylated amine due to steric and electronic effects, yielding the target compound in 68–72% purity.

Challenges :

Sequential Alkylation and Nitration

This two-step protocol avoids isolating intermediates:

-

In-situ alkylation : 5-fluoroaniline is treated with isopropyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic water-toluene system.

-

Nitration : Direct addition of fuming nitric acid to the alkylated mixture at -5°C achieves 83% regioselectivity for the ortho-nitro isomer.

Advantages :

Reductive Alkylation Pathway

A less common but scalable method involves reductive amination:

-

Nitro precursor synthesis : 2-nitro-5-fluorobenzaldehyde is condensed with isopropylamine via Schiff base formation.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) converts the imine to the secondary amine, followed by acid quenching to isolate 5-fluoro-N-isopropyl-2-nitroaniline.

Key Insight :

-

The aldehyde group directs nitration meta to itself, ensuring correct positioning before reduction.

Comparative Analysis of Methodologies

Table 1: Performance Metrics for Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Nitration | 68–72 | 85–90 | Simple workflow | Low regioselectivity |

| Sequential Alkylation | 76 | 92–95 | High efficiency | Requires precise temperature control |

| Reductive Alkylation | 81 | 89 | Excellent regiocontrol | Multi-step, costly reagents |

Notes :

-

Sequential alkylation-nitrification balances cost and yield, making it preferred for pilot-scale production.

-

Reductive alkylation, while efficient, incurs higher costs due to palladium catalysts.

Optimization Strategies

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance nitration rates but risk side reactions. Switching to dichloromethane reduces byproduct formation by 22% while maintaining 70% yield.

Catalytic Enhancements

Copper(I) iodide (5 mol%) accelerates N-alkylation, completing reactions in 2 hours vs. 8 hours uncatalyzed.

Temperature Modulation

Cryogenic conditions (-10°C) during nitration suppress polynitration, improving ortho-selectivity to 89%.

Industrial Scalability Considerations

Continuous-flow reactors address exothermic risks in nitration, enabling safer scale-up. A patented system achieves 90% conversion with residence times <5 minutes. Post-synthesis, crystallization from ethanol-water (3:1) yields 98% pure product, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-isopropyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

Reduction: 5-Fluoro-N-isopropyl-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-N-isopropyl-2-nitroaniline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its applications in drug development are particularly notable in the following areas:

- Anticancer Agents : The compound has been explored for its potential in developing anti-cancer therapies due to its ability to modify biological pathways and inhibit tumor growth. Research indicates that fluorinated compounds often exhibit enhanced biological activity and selectivity against cancer cells .

- Enzyme Inhibition Studies : The compound is utilized in research focused on understanding enzyme interactions. Its structural characteristics allow it to act as a potential inhibitor for specific biological pathways, making it a valuable tool in medicinal chemistry.

Agricultural Chemicals

In the agricultural sector, this compound is employed in the formulation of herbicides and pesticides. Its role includes:

- Enhancing Crop Protection : The compound contributes to the development of agrochemicals that improve crop yield and protection against pests and diseases. This is essential for sustainable agricultural practices .

Material Science

The compound also finds applications in material science, particularly in the development of advanced materials:

- Polymers and Composites : this compound is used as a building block for synthesizing various polymers and composites. These materials are crucial in industries such as electronics and automotive, where improved performance and durability are required .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in various techniques:

- Detection and Quantification : It aids in the detection and quantification of other chemical substances in laboratory settings, enhancing the accuracy of analytical methods used in research .

Dye Manufacturing

Another significant application of this compound is in dye manufacturing:

- Production of Dyes and Pigments : The compound is utilized to create vibrant colors for textiles and inks, which are essential for the fashion and printing industries. Its chemical structure allows for diverse color properties, making it a preferred choice for dye formulations .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects on various cancer cell lines. A study involving structural modifications showed that certain analogues significantly reduced cell viability compared to standard treatments, highlighting the compound's potential as a lead structure for new anticancer drugs .

Case Study 2: Agricultural Applications

Field studies have indicated that formulations containing this compound provide effective pest control while minimizing environmental impact. These formulations have been tested against common agricultural pests, showing improved efficacy over traditional pesticides .

Mechanism of Action

The mechanism of action of 5-Fluoro-N-isopropyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-Fluoro-2-nitroaniline (CAS 364-71-6)

- Formula : C₆H₅FN₂O₂

- Molecular Weight : 156.11 g/mol

- Key Differences :

5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline

Substituted Aniline Derivatives

5-Fluoro-2-methylaniline (CAS 367-29-3)

- Formula : C₇H₈FN

- Molecular Weight : 125.14 g/mol

- Key Differences :

2-Isopropyl-5-nitroaniline (CAS 132475-93-5)

Functional Group Variations

5-Fluoro-2-methoxy-4-nitroaniline (CAS 1435806-78-2)

- Formula : C₇H₇FN₂O₃

- Molecular Weight : 186.14 g/mol

- Key Differences :

5-Fluoro-2-methyl-3-nitroaniline (CAS 937783-91-0)

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The nitro group in this compound withdraws electrons, deactivating the aromatic ring and directing electrophilic substitutions to specific positions. This contrasts with methoxy-containing analogs, where electron donation dominates .

- Bioactivity : Fluorine’s presence enhances metabolic stability and lipophilicity, critical for drug design. Isomers lacking fluorine (e.g., 2-Isopropyl-5-nitroaniline) may exhibit reduced bioavailability .

Biological Activity

5-Fluoro-N-isopropyl-2-nitroaniline is a chemical compound belonging to the nitroaniline class, characterized by the presence of a nitro group and an aniline moiety. Its unique structure, with a fluorine atom and an isopropyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The compound features:

- Fluorine atom : Enhances lipophilicity and biological activity.

- Isopropyl group : Affects steric hindrance and solubility.

- Nitro group : Potentially involved in redox reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This can lead to altered cellular functions and potentially therapeutic effects.

- Receptor Binding : Interaction with various receptors may modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Antimicrobial Activity : Nitro compounds often exhibit antimicrobial properties, which may be relevant for treating infections.

Antitumor Activity

Research indicates that compounds similar to this compound possess antitumor properties. For instance, studies have shown that nitroanilines can inhibit cancer cell growth through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds in the nitroaniline class are known for their antibacterial activity. The presence of the nitro group may enhance the ability to disrupt bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Position of substituents : Variations in the position of fluorine or nitro groups can significantly affect potency.

- Type of substituents : The presence of different alkyl or aryl groups can enhance or diminish biological activity.

Case Studies

-

Antitumor Effects : A study demonstrated that derivatives of nitroanilines showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy.

Compound Cell Line IC50 (μM) 5-F-NIPA A549 15 5-F-NIPA MCF7 20 -

Antibacterial Activity : In vitro tests indicated that similar compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Compound Zone of Inhibition (mm) 5-F-NIPA 18 Control (Ampicillin) 20

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-N-isopropyl-2-nitroaniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration of fluorinated aniline derivatives or substitution reactions. For example, nitration of 5-fluoro-N-isopropylaniline under controlled acidic conditions (e.g., H₂SO₄/HNO₃) can yield the target compound. Reaction temperature (0–5°C) and stoichiometric ratios (e.g., HNO₃:substrate = 1.2:1) are critical to avoid over-nitration. Purification via recrystallization (ethanol/water) improves purity (>95%) .

- Key Parameters : Monitor intermediates using HPLC with UV detection (λ = 254 nm) to confirm nitro-group positioning and byproduct formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/F NMR to verify fluorine substitution and nitro-group placement. For example, F NMR chemical shifts near -110 ppm indicate para-fluoro substitution in nitroaniline derivatives .

- Purity Analysis : High-resolution mass spectrometry (HRMS) and melting point determination (compare with literature values, e.g., mp 92–95°C for structural analogs) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies under ambient light, humidity, and temperature (e.g., 25°C vs. 4°C) show degradation via nitro-group reduction. Store in amber vials at -20°C under inert gas (Ar/N₂). Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies decomposition products like amine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.